molecular formula C13H16NO4PS2 B13798761 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione CAS No. 6119-96-6

2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione

Cat. No.: B13798761
CAS No.: 6119-96-6
M. Wt: 345.4 g/mol
InChI Key: KTZJVUBSCYTBMB-UHFFFAOYSA-N
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Description

2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse chemical reactivity and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with a suitable amine to form the isoindole-1,3-dione core, which is then functionalized with diethoxyphosphinothioylsulfanylmethyl groups .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless conditions and the use of catalytic systems are preferred to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .

Mechanism of Action

The mechanism of action of 2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of diethoxyphosphinothioylsulfanylmethyl groups enhances its potential for diverse applications in various fields .

Properties

CAS No.

6119-96-6

Molecular Formula

C13H16NO4PS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(diethoxyphosphinothioylsulfanylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H16NO4PS2/c1-3-17-19(20,18-4-2)21-9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3

InChI Key

KTZJVUBSCYTBMB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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